molecular formula C13H14N2OS B12701296 4(3H)-Pyrimidinone, 3-(2-ethylphenyl)-2-(methylthio)- CAS No. 89069-36-3

4(3H)-Pyrimidinone, 3-(2-ethylphenyl)-2-(methylthio)-

Cat. No.: B12701296
CAS No.: 89069-36-3
M. Wt: 246.33 g/mol
InChI Key: GPAXWLNGLCTBLD-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 3-(2-ethylphenyl)-2-(methylthio)- is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by a pyrimidine ring with a ketone group at the 4-position, an ethylphenyl group at the 3-position, and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 3-(2-ethylphenyl)-2-(methylthio)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylbenzaldehyde with thiourea and a suitable oxidizing agent to form the desired pyrimidinone structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 3-(2-ethylphenyl)-2-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group at the 4-position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4(3H)-Pyrimidinone, 3-(2-ethylphenyl)-2-(methylthio)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-ethylphenyl)-2-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: Another heterocyclic compound with a similar structure but different functional groups.

    2-Methylthio-4(3H)-pyrimidinone: A closely related compound with a methylthio group at the 2-position but lacking the ethylphenyl group.

    3-Phenyl-4(3H)-pyrimidinone: Similar structure but with a phenyl group instead of an ethylphenyl group.

Uniqueness

4(3H)-Pyrimidinone, 3-(2-ethylphenyl)-2-(methylthio)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethylphenyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets. The methylthio group can participate in redox reactions, adding to the compound’s versatility in chemical synthesis and biological applications.

Properties

CAS No.

89069-36-3

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

3-(2-ethylphenyl)-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C13H14N2OS/c1-3-10-6-4-5-7-11(10)15-12(16)8-9-14-13(15)17-2/h4-9H,3H2,1-2H3

InChI Key

GPAXWLNGLCTBLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C=CN=C2SC

Origin of Product

United States

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